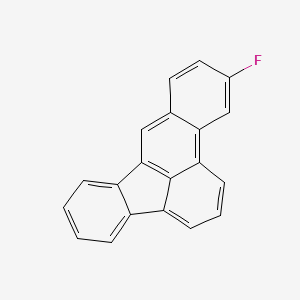
Benz(e)acephenanthrylene, 11-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(e)acephenanthrylene, 11-fluoro- is an organic compound with the chemical formula C20H11F. It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings arranged around a five-membered ring . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Benz(e)acephenanthrylene, 11-fluoro- typically involves multiple steps. One common method starts with the cyclization of 4-(5-acenapthenyl)butyric acid, followed by a series of reactions to introduce the fluorine atom at the 11th position . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes with specific reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Benz(e)acephenanthrylene, 11-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can react with strong oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, although specific conditions and reagents may vary.
Common reagents used in these reactions include peroxides, nitrogen oxides, and sulfur oxides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benz(e)acephenanthrylene, 11-fluoro- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benz(e)acephenanthrylene, 11-fluoro- involves its interaction with molecular targets and pathways within biological systems. It can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects . The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with various cellular components.
Comparison with Similar Compounds
Benz(e)acephenanthrylene, 11-fluoro- can be compared with other polycyclic aromatic hydrocarbons, such as:
Benzo[b]fluoranthene: Similar in structure but lacks the fluorine atom.
Acephenanthrylene: Another PAH with a different arrangement of benzene rings.
The uniqueness of Benz(e)acephenanthrylene, 11-fluoro- lies in its specific fluorine substitution, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
89883-24-9 |
|---|---|
Molecular Formula |
C20H11F |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H11F/c21-13-9-8-12-10-19-15-5-2-1-4-14(15)16-6-3-7-17(20(16)19)18(12)11-13/h1-11H |
InChI Key |
JJZKFELINDVJLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C5C=C(C=CC5=CC2=C43)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















